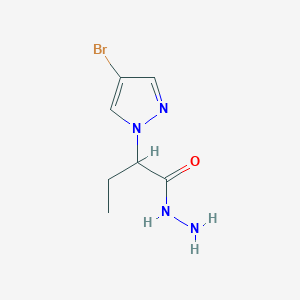

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide

Description

2-(4-Bromo-1H-pyrazol-1-yl)butanehydrazide is a brominated pyrazole derivative with a butanehydrazide side chain. The bromine substituent at the 4-position of the pyrazole ring enhances electronic effects, influencing reactivity and intermolecular interactions. The hydrazide functional group (-CONHNH₂) provides sites for hydrogen bonding and coordination, making it versatile in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)butanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN4O/c1-2-6(7(13)11-9)12-4-5(8)3-10-12/h3-4,6H,2,9H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEDYIBNSMTLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-bromo-1H-pyrazole with butanehydrazide under controlled conditions. One common method involves the use of hydrazine derivatives and acetylenic ketones to form pyrazoles . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure high purity and yield .

Chemical Reactions Analysis

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include bromine, hydrazine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of liver alcohol dehydrogenase, affecting the enzyme’s activity and subsequent biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrazole Hydrazides

2-(4-Chloro-1H-pyrazol-1-yl)butanehydrazide

- Molecular Formula : C₇H₁₁ClN₄O

- Molecular Weight : 202.64 g/mol

- Key Differences : Chlorine replaces bromine at the 4-position. The smaller atomic radius and lower electronegativity of chlorine may reduce steric hindrance and alter electronic properties compared to bromine.

- Applications : Similar to brominated analogs, chloro derivatives are intermediates in drug synthesis, particularly in kinase inhibitors .

2-(4-Nitro-1H-pyrazol-1-yl)butanohydrazide

- Molecular Formula : C₇H₁₁N₅O₃

- Molecular Weight : 213.19 g/mol

- Key Differences: A nitro group (-NO₂) replaces bromine. The nitro group is strongly electron-withdrawing, which may decrease stability but enhance reactivity in electrophilic substitutions.

- Synthesis : Reported yields for nitro-substituted hydrazides are moderate (~19–23%), similar to brominated analogs .

Table 1: Halogen/Nitro-Substituted Analogs

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-(4-Bromo-1H-pyrazol-1-yl)butanehydrazide | Br | C₇H₁₁BrN₄O | 247.10 | High polarity, Br enhances π-stacking |

| 2-(4-Chloro-1H-pyrazol-1-yl)butanehydrazide | Cl | C₇H₁₁ClN₄O | 202.64 | Lower steric hindrance |

| 2-(4-Nitro-1H-pyrazol-1-yl)butanohydrazide | NO₂ | C₇H₁₁N₅O₃ | 213.19 | Electron-withdrawing, reactive |

Chain Length and Functional Group Variations

2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide

- Molecular Formula : C₅H₇BrN₄O

- Molecular Weight : 219.04 g/mol

- Key Differences : Shorter butane chain replaced by an acetate group. Reduced hydrophobicity may affect membrane permeability in biological systems .

3-(4-Bromo-1H-pyrazol-1-yl)propanamide

Table 2: Chain/Functional Group Variations

| Compound | Chain/Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | Butanehydrazide | C₇H₁₁BrN₄O | 247.10 | Drug intermediates, coordination chemistry |

| 2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide | Acetohydrazide | C₅H₇BrN₄O | 219.04 | High solubility, ligand synthesis |

| 3-(4-Bromo-1H-pyrazol-1-yl)propanamide | Propanamide | C₆H₉BrN₄O | 233.07 | Reduced reactivity, stable analogs |

Complex Pyrazole Derivatives

1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

- Molecular Formula : C₈H₈BrN₇O

- Molecular Weight : 314.11 g/mol

- Key Differences: Incorporates a second pyrazole ring.

4-(4-Bromo-3-(4-chlorophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide

Table 3: Complex Derivatives

| Compound | Structural Features | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| 1-((4-Bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide | Bipyrazole system | 314.11 | Enhanced aromatic interactions |

| 4-(4-Bromo-3-(4-chlorophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide | Multi-ring, sulfonamide group | 575.91 | High steric bulk, enzyme inhibition |

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and a butanehydrazide moiety. Its molecular formula is , with a molecular weight of approximately 260.15 g/mol. The unique structure suggests potential reactivity and biological activity, making it an attractive subject for research in pharmacology and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds containing pyrazole rings often display significant antimicrobial effects. For instance, derivatives similar to this compound have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .

Antifungal Activity

The compound has also been evaluated for its antifungal properties . In vitro studies have indicated effectiveness against fungi such as Candida albicans. The presence of the bromine atom in the pyrazole ring is thought to enhance its antifungal activity by increasing the compound's lipophilicity, facilitating better membrane penetration .

Anticancer Potential

This compound has been investigated for its anticancer properties . Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation. The brominated pyrazole moiety is believed to interact with molecular targets such as histone demethylases, which play a crucial role in epigenetic regulation and cancer progression .

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit the activity of liver alcohol dehydrogenase, affecting metabolic pathways related to alcohol metabolism and potentially influencing cancer cell metabolism.

- Receptor Interaction : It could also bind to specific receptors, modulating signaling pathways that control cell growth and apoptosis, thereby exerting anticancer effects .

Case Studies

Recent studies have highlighted the biological activity of pyrazole derivatives, including this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)butanehydrazide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer: The compound can be synthesized via hydrazinolysis of ester precursors under reflux conditions. For example, ethanol or MeOH/CHCl3 mixtures (3:1 v/v) with hydrazine hydrate (99%) at 65–80°C for 3–24 hours are common . Yield optimization requires precise stoichiometric control of hydrazine, temperature modulation (e.g., stepwise heating to avoid side reactions), and purification via recrystallization from ethanol. TLC monitoring (e.g., silica gel, ethyl acetate/hexane eluent) ensures reaction completion .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be effectively utilized to confirm the structural integrity of this compound?

- Methodological Answer:

- FT-IR : Identify characteristic peaks for N–H stretches (3191–3280 cm⁻¹), C=O (1642–1650 cm⁻¹), and C=N (1607 cm⁻¹) .

- 1H NMR : Look for pyrazole ring protons (δ 7.5–8.5 ppm), hydrazide NH (δ 9.5–10.5 ppm), and butyl chain protons (δ 1.6–2.9 ppm) .

- 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and brominated pyrazole carbons (δ 110–130 ppm) .

HRMS validates molecular weight (e.g., [M+H]⁺ for C₈H₁₂BrN₄O) .

Advanced Research Questions

Q. What strategies exist for analyzing structure-activity relationships (SAR) in this compound derivatives targeting biological receptors?

- Methodological Answer: SAR studies require systematic substitution at the pyrazole (C4-bromo), butane chain, or hydrazide moiety. For example:

- Replace bromine with other halogens or electron-withdrawing groups to assess σ(1) receptor antagonism .

- Modify chain length to evaluate antitubulin activity (e.g., longer chains may enhance binding to β-tubulin) .

- Test derivatives in receptor-binding assays (e.g., human σ(1)R) and in vivo models (e.g., sea urchin embryos for antimitotic activity) .

Q. How should researchers address contradictory results in biological activity assessments between in vitro and in vivo models for this compound?

- Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic Profiling : Measure plasma stability and hepatic microsomal metabolism.

- Prodrug Design : Mask polar hydrazide groups to improve membrane permeability.

- Model Alignment : Use orthotopic in vivo models (e.g., xenografts) that mimic human disease physiology more closely than generic assays .

Q. What electrochemical characterization methods are appropriate for studying the redox properties of this compound in energy storage applications?

- Methodological Answer: Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can assess redox-active behavior. For covalent functionalization on carbon materials (e.g., Ketjen black):

- CV in 0.1 M H₂SO₄ at 50 mV/s to identify oxidation/reduction peaks.

- EIS to measure charge-transfer resistance and confirm surface adsorption .

Q. What computational approaches are suitable for predicting the adsorption behavior of this compound on metal surfaces?

- Methodological Answer: Density Functional Theory (DFT) simulations quantify adsorption energy and molecular orientation. Key steps:

- Optimize geometry using B3LYP/6-311G(d,p) basis sets.

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions (e.g., pyrazole ring, hydrazide N–H) that bind to metal surfaces .

- Compare with experimental SEM/AFM data to validate adsorption models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.